N4,N4-diallylpyrimidine-4,6-diamine
Description
Properties
CAS No. |
1601093-62-2 |
|---|---|
Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
4-N,4-N-bis(prop-2-enyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H14N4/c1-3-5-14(6-4-2)10-7-9(11)12-8-13-10/h3-4,7-8H,1-2,5-6H2,(H2,11,12,13) |
InChI Key |
ZTOYEMOXCWUDGO-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C1=NC=NC(=C1)N |
Canonical SMILES |
C=CCN(CC=C)C1=NC=NC(=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-4,6-diamine derivatives exhibit diverse biological and chemical properties depending on substituents at the N4, N6, and other ring positions. Below is a systematic comparison of N4,N4-diallylpyrimidine-4,6-diamine with structurally analogous compounds.
Substituent Variations and Structural Features
Physical and Chemical Properties
- Melting Points: 5-Nitro derivatives generally exhibit higher melting points (e.g., 195–197°C for 5j) due to nitro group polarity and π-stacking , whereas alkyl-substituted derivatives (e.g., 5k) melt at lower temperatures (84–86°C).
Structure-Activity Relationship (SAR)
- Exocyclic Amines : demonstrates that removing amine groups (e.g., compound 15) reduces activity against Type II NADH dehydrogenase, underscoring the importance of the 4,6-diamine motif .
- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., ) improve structural rigidity, while allyl/alkyl groups may enhance membrane permeability in drug design .
Preparation Methods
General Synthetic Approach
The preparation of N4,N4-diallylpyrimidine-4,6-diamine typically involves the alkylation of pyrimidine-4,6-diamine derivatives at the N4 amino group with allyl halides or allylating agents. The key steps include:
- Starting Material: Pyrimidine-4,6-diamine or its derivatives.
- Alkylating Agent: Allyl bromide or allyl chloride is commonly used for introducing allyl groups.
- Base Catalyst: A suitable base such as potassium carbonate or sodium hydride to deprotonate the amino group and facilitate nucleophilic substitution.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance the reaction rate and solubility of reagents.
- Reaction Conditions: Controlled temperature (often room temperature to moderate heating) to optimize yield and selectivity.
Detailed Preparation Method
A representative synthetic procedure involves the following steps:
| Step | Procedure Description |
|---|---|
| 1. | Dissolve pyrimidine-4,6-diamine in dry DMF under an inert atmosphere (e.g., nitrogen). |
| 2. | Add a stoichiometric amount of base (e.g., potassium carbonate) to the solution to deprotonate the amino groups. |
| 3. | Slowly add allyl bromide dropwise while stirring at room temperature or slightly elevated temperature (30–50°C). |
| 4. | Stir the reaction mixture for several hours (typically 4–12 hours) to ensure complete alkylation. |
| 5. | Monitor the reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |
| 6. | Upon completion, quench the reaction with water, extract the product into an organic solvent such as ethyl acetate. |
| 7. | Purify the crude product by recrystallization or column chromatography to obtain pure this compound. |
Reaction Optimization and Yields
Research indicates that the reaction yield and purity depend on several factors:
| Parameter | Effect on Reaction |
|---|---|
| Base Type and Amount | Strong bases favor complete deprotonation but may cause side reactions if excessive. Potassium carbonate is mild and effective. |
| Solvent Choice | DMF and DMSO provide good solubility and reaction rates; protic solvents reduce alkylation efficiency. |
| Temperature | Elevated temperatures increase reaction rate but may lead to by-products; moderate heating is optimal. |
| Reaction Time | Longer times improve conversion but may increase impurities; 6–8 hours is often sufficient. |
| Molar Ratio (Allyl Bromide to Pyrimidine) | Excess allyl bromide ensures full substitution but requires careful purification to remove unreacted reagents. |
Typical yields reported for diallylation range from 70% to 85%, with purity above 95% after purification.
Alternative Synthetic Routes
- Microwave-Assisted Synthesis: Accelerates reaction kinetics, reducing reaction time to minutes with comparable yields.
- Phase Transfer Catalysis: Use of quaternary ammonium salts to facilitate
Q & A
What are the key considerations in designing a multi-step synthesis protocol for N4,N4-diallylpyrimidine-4,6-diamine to ensure high yield and purity?
Answer:
- Step Optimization : Prioritize sequential reactions with minimal side products. For example, introduce diallyl groups early to avoid steric hindrance in later steps .
- Catalysts and Solvents : Use palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura) and polar aprotic solvents like DMF or DMSO to enhance reactivity .
- Purification : Employ column chromatography for intermediate isolation and HPLC for final purity validation (>95%) .
- Yield Enhancement : Microwave-assisted synthesis can reduce reaction times by 30–50% compared to conventional heating .
How can researchers resolve contradictions in reported biological activity data of this compound across different in vitro models?
Answer:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and normalize data to ATP concentration (1–10 µM range) .
- Comparative Studies : Cross-validate IC50 values using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability in cell viability assays .
What advanced computational methods are employed to elucidate the reaction mechanisms of this compound in catalytic processes?
Answer:
- Density Functional Theory (DFT) : Optimize transition states for key steps (e.g., nucleophilic substitution at N4/N6 positions) using Gaussian16 with B3LYP/6-31G(d) basis sets .
- Solvent Effects : Include implicit solvent models (e.g., COSMO) to simulate reaction kinetics in DMSO or acetonitrile .
- Energy Profiles : Calculate activation energies for rate-determining steps (e.g., amine alkylation) to identify bottlenecks .
What methodologies are recommended for establishing structure-activity relationships (SAR) of this compound derivatives in kinase inhibition?
Answer:
- Substituent Variation : Replace diallyl groups with cyclopropyl or fluorophenyl moieties to assess steric/electronic effects on CDK2 inhibition .
- In Silico Docking : Use AutoDock Vina to predict binding poses in ATP pockets (PDB: 1AQ1) and correlate with experimental IC50 values .
- Biochemical Profiling : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) to evaluate selectivity .
How can green chemistry principles be integrated into the synthesis of this compound to enhance sustainability?
Answer:
- Solvent Selection : Replace DMF with Cyrene™ (a bio-based solvent) to reduce toxicity .
- Waste Reduction : Implement continuous flow chemistry to minimize solvent use by 40–60% .
- Catalytic Recycling : Recover palladium catalysts via magnetic nanoparticles (Fe3O4@Pd) for ≥3 reuse cycles .
What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
Answer:
- NMR Spectroscopy : Assign peaks using 1H/13C NMR (e.g., diallyl protons at δ 5.1–5.3 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+: ~277 m/z) .
- X-ray Crystallography : Resolve crystal structures (space group P21/c) to verify regioselectivity .
In studying the physicochemical properties of this compound, what factors influence its solubility and stability in biological matrices?
Answer:
- logP Optimization : Adjust logP to ~2.5 via substituent modification to balance aqueous solubility and membrane permeability .
- pH Stability : Test degradation kinetics in PBS (pH 7.4) and simulate gastric fluid (pH 1.2) to identify labile functional groups .
- Formulation Strategies : Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
